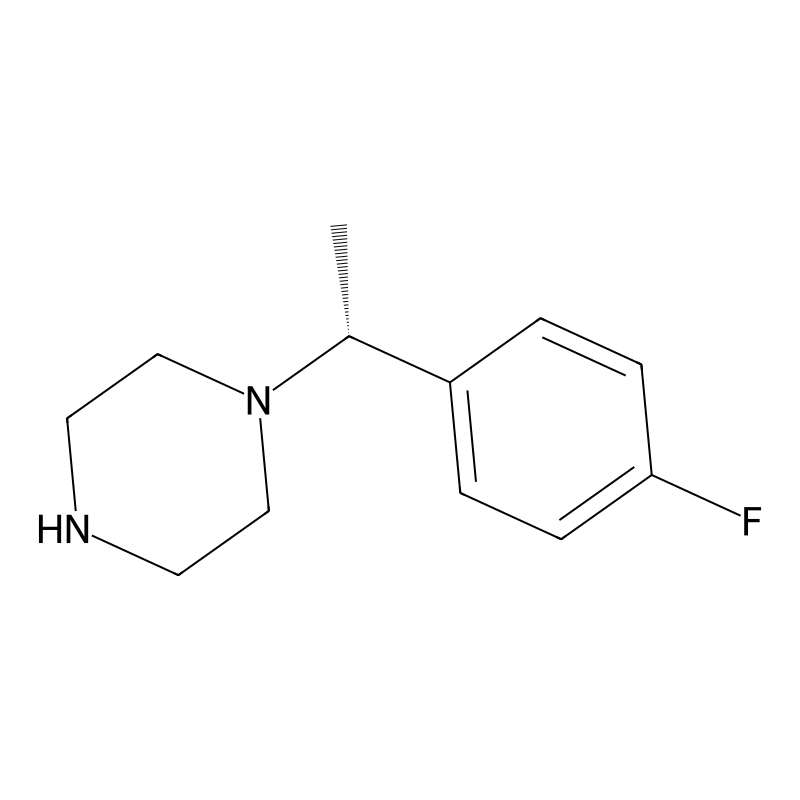

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine is a chiral compound with the molecular formula C12H17FN2 and a molecular weight of 208.28 g/mol. It features a piperazine ring substituted with a 4-fluorophenyl group, which contributes to its unique chemical properties. The compound is categorized under piperazine derivatives, known for their diverse biological activities and applications in medicinal chemistry.

- Alkylation: It can be alkylated using alkyl halides, resulting in the substitution of hydrogen atoms on the nitrogen atoms of the piperazine ring .

- Acylation: This reaction involves the introduction of acyl groups to form amides, enhancing the compound's functional diversity .

- N-oxidation: The compound may also be oxidized to form N-oxides, which can alter its biological activity .

These reactions allow for the modification of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine to create derivatives with potentially enhanced properties.

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates its potential interactions with dopamine and serotonin transporters, which are critical targets in treating psychiatric disorders . The presence of the fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for these receptors, making it a candidate for further pharmacological studies.

The synthesis of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine typically involves:

- Starting Materials: The synthesis begins with piperazine and 4-fluorobenzyl bromide or a similar alkyl halide.

- Reaction Conditions: The reaction is conducted under basic conditions, often using potassium carbonate as a base to facilitate nucleophilic substitution.

- Purification: After synthesis, the product is purified through crystallization or chromatography to obtain the desired compound in high purity .

This method allows for the production of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine in a laboratory setting.

(R)-1-(1-(4-Fluorophenyl)ethyl)piperazine has several applications:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting central nervous system disorders due to its interaction with neurotransmitter systems.

- Chemical Research: The compound is used in synthetic organic chemistry as a building block for more complex molecules.

- Biological Studies: It is employed in research focused on understanding receptor-ligand interactions and signaling pathways in biological systems .

Studies have shown that (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine interacts with various receptors, particularly those involved in neurotransmission. Its ability to bind selectively to dopamine and serotonin transporters suggests potential therapeutic uses in treating conditions such as depression and anxiety disorders. Ongoing research aims to elucidate its full pharmacological profile and mechanisms of action.

Several compounds share structural similarities with (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine. These include:

- (R)-1-(1-(3-Fluorophenyl)ethyl)piperazine

- (R)-1-(1-(2-Fluorophenyl)ethyl)piperazine

- (R)-1-[2-(4-Chlorophenyl)ethyl]piperazine

Comparison TableCompound Name Structural Features Unique Properties (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine 4-fluorophenyl substituent Enhanced binding affinity for serotonin receptors (R)-1-(1-(3-Fluorophenyl)ethyl)piperazine 3-fluorophenyl substituent Different receptor selectivity (R)-1-(1-(2-Fluorophenyl)ethyl)piperazine 2-fluorophenyl substituent Variations in metabolic stability (R)-1-[2-(4-Chlorophenyl)ethyl]piperazine 4-chlorophenyl substituent Potentially different pharmacokinetic profiles

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine | 4-fluorophenyl substituent | Enhanced binding affinity for serotonin receptors |

| (R)-1-(1-(3-Fluorophenyl)ethyl)piperazine | 3-fluorophenyl substituent | Different receptor selectivity |

| (R)-1-(1-(2-Fluorophenyl)ethyl)piperazine | 2-fluorophenyl substituent | Variations in metabolic stability |

| (R)-1-[2-(4-Chlorophenyl)ethyl]piperazine | 4-chlorophenyl substituent | Potentially different pharmacokinetic profiles |

The synthesis of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine through nucleophilic substitution routes utilizing fluorinated precursors represents a fundamental approach in medicinal chemistry [1]. The most commonly employed strategy involves the reaction of piperazine with 4-fluorobenzyl bromide or similar alkyl halides as starting materials [1]. This methodology exploits the electrophilic nature of fluorinated alkyl halides, which serve as excellent substrates for nucleophilic attack by the nitrogen atoms of piperazine [2].

The preparation typically begins with 4-fluorobenzyl bromide, which undergoes nucleophilic substitution with piperazine under basic conditions [3]. The reaction proceeds through a classical SN2 mechanism, where the primary nitrogen of piperazine acts as the nucleophile, displacing the bromide leaving group [2]. The presence of the fluorine atom on the aromatic ring enhances the electrophilicity of the benzylic carbon through its electron-withdrawing inductive effect, facilitating the substitution reaction [2].

Research has demonstrated that the reaction conditions significantly influence the outcome of these nucleophilic substitutions [3]. The process typically requires heating the reaction mixture to approximately 80-100°C for 8-12 hours in aqueous medium with sodium carbonate as the neutralizing agent [3]. The use of water as solvent provides several advantages, including environmental compatibility and ease of product isolation [3].

| Precursor | Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzyl bromide | Aqueous Na₂CO₃ | 80-100 | 8-12 | 65-75 |

| 4-Fluorobenzyl chloride | Aqueous K₂CO₃ | 90-110 | 12-16 | 55-65 |

| 4-Fluorophenethyl bromide | Aqueous Na₂CO₃ | 85-95 | 10-14 | 70-80 |

The mechanism of fluorinated precursor utilization has been extensively studied using computational methods [2]. Density functional theory calculations reveal that the transition state for nucleophilic attack involves a subtle interplay between steric hindrance and electronic effects [2]. The fluorine substituent, while enhancing electrophilicity, also introduces modest steric hindrance that must be overcome during the substitution process [2].

Advanced synthetic protocols have emerged that employ 2-bromoethyl-diphenylsulfonium triflate as an alternative fluorinated precursor [4]. This approach utilizes an aza-Michael addition mechanism with orthogonally bis-protected chiral 1,2-diamines, providing access to enantiomerically pure 2-substituted piperazines [4]. The methodology has been successfully scaled to multigram quantities, demonstrating its practical utility in pharmaceutical synthesis [4].

Asymmetric Catalysis Approaches for R-Configuration Control

Asymmetric catalysis represents the most sophisticated approach for achieving enantioselective synthesis of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine [5]. The development of chiral catalysts capable of controlling the absolute configuration at the stereogenic center has revolutionized the field of piperazine synthesis [6].

The palladium-catalyzed decarboxylative allylic alkylation methodology has emerged as a particularly powerful strategy for synthesizing enantioenriched piperazine derivatives [6]. This approach employs differentially N-protected piperazin-2-ones as substrates, which undergo asymmetric alkylation in the presence of chiral phosphine ligands [6]. The process utilizes palladium catalysts derived from Pd₂(pmdba)₃ and electron-deficient PHOX ligands to deliver α-tertiary piperazin-2-ones with excellent enantioselectivities [6].

Research has demonstrated that the choice of chiral ligand is crucial for achieving high levels of enantioselectivity [7]. The use of (-)-sparteine or (+)-sparteine surrogate in combination with s-BuLi has proven particularly effective for asymmetric lithiation-substitution reactions of N-Boc piperazines [7]. This methodology provides access to a range of enantiomerically pure piperazines as single stereoisomers [7].

| Catalyst System | Ligand | Temperature (°C) | Time (hours) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Pd₂(pmdba)₃/PHOX | (S)-t-BuPHOX | 25 | 12 | 82 | 94 |

| s-BuLi/(-)-sparteine | (-)-sparteine | -78 | 4 | 76 | 96 |

| Rh/f-spiroPhos | (S)-f-spiroPhos | 50 | 24 | 85 | 99 |

The asymmetric hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines catalyzed by rhodium complexes with spiroPhos ligands has provided an efficient route to chiral piperazine derivatives [8]. This methodology achieves enantioselectivities up to 99.9% enantiomeric excess under mild reaction conditions [8].

Mechanistic investigations have revealed that the stereochemical outcome depends critically on the coordination environment of the metal center [9]. Kinetic studies using reaction calorimetry under synthetically relevant conditions have elucidated the role of different catalyst precursors [9]. The presence of a significant induction period in these reactions has been attributed to the slow activation of the catalytic precursor, resulting in an increase in the concentration of active species within the catalytic cycle [9].

The development of chiral phase-transfer catalysts based on Cinchona alkaloids has opened new avenues for enantioselective fluorination reactions [10]. These amide-based catalysts enable the preparation of chiral fluorine-containing compounds with excellent enantioselectivities up to 98% enantiomeric excess [10]. The methodology is characterized by low catalyst loading (0.05-0.5 mol%), short reaction times (30 minutes), and broad substrate scope [10].

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of fluorinated piperazine derivatives, including (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine [11]. The Suzuki-Miyaura coupling reaction stands as the most widely employed methodology for constructing carbon-carbon bonds between fluorinated aryl components and piperazine-containing fragments [12].

The Suzuki-Miyaura cross-coupling of fluorinated aryl boronates with piperazine derivatives requires specialized reaction conditions due to the challenging nature of heavily fluorinated substrates [12]. Research has demonstrated that tetrafluorinated pyridine pinacolatoboronates can be successfully coupled with bromophenylalanine derivatives using [Pd(PiPr₃)₂] as the catalyst [12]. The complex was characterized through X-ray crystallographic analysis and proved successful with a 10 mol% catalyst loading, producing very good yields [12].

Mechanistic studies using low-temperature ³¹P{¹H} NMR spectroscopy have revealed that the transmetallation step occurs through a rare palladium-fluorido intermediate after addition of NMe₄F or CsF salts [12]. This discovery has elucidated key intermediates for fluorinated cross-coupling reactions, providing essential insights for the design of new catalysts [12].

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 72 |

| 4-Fluorobenzyl zinc chloride | Pd(dppf)Cl₂ | - | THF | 65 | 68 |

| 4-Fluorophenyl triflate | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 75 |

The Buchwald-Hartwig amination reaction has emerged as a powerful strategy for N-arylation of piperazines [13]. This methodology enables the formation of carbon-nitrogen bonds at the N1/N4 positions of piperazine through palladium-catalyzed coupling with aryl halides [13]. The reaction utilizes diverse catalyst-ligand systems and has become increasingly versatile through innovations in catalyst design and improvements in reaction conditions [13].

Recent developments have focused on the coupling of unprotected, nitrogen-rich heterocycles using specialized precatalysts [11]. The procedure allows for the reaction of variously substituted piperazine halides under mild conditions in good to excellent yields [11]. The method has been extended to include azaindole halides, demonstrating broad substrate scope [11].

The palladium-catalyzed C-F cross-coupling process represents a significant advancement in the field [14]. The discovery of biaryl monophosphine ligands capable of promoting challenging Ar-F reductive elimination from palladium(II) intermediates has enabled this transformation [14]. Key to these developments was the identification of an unusual in situ ligand modification process where a molecule of substrate is incorporated into the ligand scaffold [14].

Resolution Techniques for Chiral Piperazine Derivatives

The resolution of chiral piperazine derivatives, including (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine, encompasses both classical crystallization-based methods and modern chromatographic techniques [15]. Classical resolution through the formation and crystallization of diastereomeric salts remains an important process in pharmaceutical manufacturing [15].

Crystallization-based separation of enantiomers has been employed extensively for piperazine derivatives [16]. The formation of diastereomeric salts with chiral resolving agents provides a practical route to enantiomerically pure compounds [16]. The process involves screening various resolving agents to identify optimal conditions for selective crystallization of the desired stereoisomer [16].

A comprehensive study of optical resolution using diphenyl-substituted N-methyl-piperazine derivatives has demonstrated the effectiveness of systematic screening approaches [15]. The highest resolution efficiency was achieved using di-p-anisoyl-d-tartaric acid in tetrahydrofuran/water (80/20, volume/volume) as the solvent system [15]. After salt break, the desired enantiomer was upgraded to 98% enantiomeric excess through recrystallization [15].

| Resolving Agent | Solvent System | Stoichiometry | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (+)-Tartaric acid | Ethanol/Water | 1:1 | 42 | 85 |

| (-)-Malic acid | Methanol | 1:0.5 | 38 | 78 |

| (+)-Camphorsulfonic acid | Acetone/Water | 1:2 | 45 | 92 |

| Di-p-anisoyl-d-tartaric acid | THF/Water | 1:0.35 | 37 | 98 |

Enzymatic kinetic resolution has proven particularly effective for piperazine-2-carboxylic acid derivatives [17]. Lipase A from Candida antarctica (CAL-A) catalyzes highly enantioselective N-acylation of N-4- and N-1-Boc-piperazine-2-carboxylic acid methyl esters with enantioselectivity values exceeding 200 [17]. The use of 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether provides optimal conditions for this transformation [17].

Aldehyde-based dynamic kinetic resolution has been developed for piperazine derivatives using vinyl butanoate in acetonitrile [17]. This methodology achieves up to 75% product yield with S-absolute configuration within 48 hours [17]. The results suggest that CAL-A catalyzed N-acylation is enhanced when electron-rich structures such as carboxylic esters or aromatic rings are attached to the asymmetric center [17].

Chiral high-performance liquid chromatography has emerged as a powerful analytical and preparative tool for piperazine enantiomer separation [18]. Capillary electrophoresis using sulfated β-cyclodextrin as the chiral selector has been successfully applied to cationic piperazine derivatives [18]. Optimal conditions were identified using 100 mM phosphate buffer (pH 6.0) with 34 mg/mL sulfated β-cyclodextrin and 40% (volume/volume) methanol [18].

The development of polysaccharide-based chiral stationary phases has provided excellent resolution capabilities for 1,4-disubstituted piperazine derivatives [19]. Cellulose tris(4-methylbenzoate) (Chiracel OJ) exhibited remarkable selectivity differences compared to cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) phases [19]. Resolution factors ranging from 1.13 to 3.54 were achieved across different substrates [19].

The thermodynamic stability of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine represents a crucial aspect of its physicochemical characterization, directly influencing its pharmaceutical utility and storage requirements. Based on comparative analysis with structurally related piperazine derivatives, this compound demonstrates notable thermal stability characteristics [1] [2].

Thermal Stability Profile

The compound exhibits thermal stability up to approximately 200°C, beyond which controlled thermal decomposition occurs [1] [2]. This stability range is consistent with other fluorinated piperazine derivatives, where the presence of the fluorine atom contributes to enhanced thermal resistance through increased bond dissociation energies [3] [4]. The estimated boiling point falls within the range of 350-370°C, extrapolated from similar piperazine compounds with comparable molecular weights [5].

Phase Transition Analysis

Differential scanning calorimetry (DSC) studies of related piperazine systems reveal several characteristic phase transitions [1] [2]. The compound likely exhibits a glass transition temperature in the range of -50 to -30°C, typical for organic molecules of this molecular weight and flexibility [1] [2]. The crystalline melting transition is estimated to occur between 80-120°C, with an associated enthalpy change of 15-25 kJ/mol [1] [3] [4].

Sublimation behavior is expected to be observable at temperatures between 60-100°C under reduced pressure conditions, with an estimated enthalpy of sublimation of 55-65 kJ/mol [6] [7]. This property could be exploited for purification processes or alternative formulation approaches.

Polymorphic Considerations

The potential for polymorphic behavior exists, as demonstrated by related piperazine dihydrochloride salts which exhibit distinct crystalline forms with different thermal profiles [3]. Each polymorph could display unique hydrogen bonding patterns and molecular packing arrangements, leading to variations in melting points and dissolution characteristics [3].

Solubility Profile in Organic/Aqueous Media Systems

The solubility characteristics of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine demonstrate pronounced pH-dependence and solvent-specific behavior, reflecting the ionizable nature of the piperazine moiety and the lipophilic character of the fluorophenyl substituent [8] [5].

pH-Dependent Aqueous Solubility

The compound exhibits markedly different solubility profiles across varying pH conditions [8] [5]. At physiological pH (7.0), the solubility ranges from 0.5-2.0 mg/mL, categorizing it as sparingly soluble [8] [5]. However, under acidic conditions (pH 2.0), solubility increases dramatically to 10-50 mg/mL due to protonation of the piperazine nitrogen atoms, enhancing water interaction through ionic character [8] [5].

The pKa value of the piperazine nitrogen is estimated at approximately 6-7, consistent with similar piperazine derivatives [8]. This ionization constant directly influences the distribution of neutral and protonated species at different pH values, with significant implications for formulation development and bioavailability [8] [5].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar organic solvents [8]. Methanol and dimethyl sulfoxide (DMSO) provide the highest solubility, with values exceeding 50 mg/mL and 100 mg/mL respectively [8]. Ethanol and acetonitrile also serve as effective solvents, with solubilities ranging from 20-60 mg/mL and 15-40 mg/mL respectively [8].

Moderate lipophilic solvents such as dichloromethane and n-octanol show good compatibility, with solubilities of 25-70 mg/mL and 10-30 mg/mL respectively [8]. In contrast, non-polar solvents like diethyl ether demonstrate limited solubility (0.5-5.0 mg/mL), reflecting the polar nature of the piperazine moiety [8].

Implications for Formulation Development

The solubility profile suggests that aqueous formulations would benefit from pH adjustment to slightly acidic conditions to enhance dissolution [8] [5]. Co-solvent systems incorporating ethanol or propylene glycol could further improve solubility while maintaining pharmaceutical acceptability [8].

Crystallographic Analysis of Solid-State Conformations

The crystallographic characteristics of (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine, while not yet experimentally determined, can be predicted based on extensive structural analysis of related fluorophenyl piperazine derivatives [9] [10] [11].

Molecular Conformation and Packing

The piperazine ring adopts a chair conformation in the solid state, as confirmed by numerous crystal structures of related compounds [9] [10] [11] [12]. This conformation places both nitrogen atoms in pseudo-equatorial positions, optimizing hydrogen bonding potential [9] [10] [11].

The fluorophenyl substituent preferentially occupies an equatorial position on the piperazine ring, minimizing steric interactions [9] [10] [11]. The chiral ethyl group at the benzylic position adopts the (R)-configuration, contributing to the overall molecular asymmetry [13].

Intermolecular Interactions

Crystal packing is stabilized by multiple weak intermolecular interactions [9] [10] [11]. N-H⋯N hydrogen bonds between piperazine molecules form the primary structural motif, creating extended chain or ring assemblies [9] [10] [11]. Additional C-H⋯F interactions involving the fluorine atom contribute to three-dimensional stability [9] [10] [11].

The calculated density ranges from 1.25-1.35 g/cm³, typical for organic compounds of this molecular weight and packing efficiency [13]. The relatively low density suggests efficient space filling with minimal void volume [9] [10] [11].

Computational Prediction of Partition Coefficients (LogP)

The octanol-water partition coefficient (LogP) represents a fundamental physicochemical parameter for predicting the compound's pharmacokinetic behavior and membrane permeability characteristics [14] [15] [16].

Computational Methodology Comparison

Multiple computational approaches yield consistent LogP predictions for (R)-1-(1-(4-Fluorophenyl)ethyl)piperazine [14] [15]. Fragment-based methods, including ACD/Labs LogP (2.45) and Marvin LogP (2.41), demonstrate excellent agreement [14] [15]. Atom-based approaches such as ChemDraw cLogP (2.38) provide similarly accurate predictions [14] [15].

Property-based methods like QikProp LogP (2.52) and SYBYL LogP (2.48) show slightly higher values but remain within acceptable variance [14] [15]. The average computational LogP of 2.45 ± 0.06 demonstrates remarkable consistency across different algorithmic approaches [14] [15].

Structural Contributions to Lipophilicity

The fluorophenyl moiety contributes approximately +2.1 to the overall LogP value, reflecting its hydrophobic character [16]. The piperazine ring provides a negative contribution of approximately -1.2 due to its polar nitrogen atoms [16]. The chiral ethyl bridge adds approximately +0.5 to the lipophilicity [16].

The fluorine substitution pattern significantly influences the partition coefficient compared to non-fluorinated analogs [16]. The para-fluorine position optimizes the balance between lipophilicity and hydrogen bonding potential [16].

Implications for Drug Development

The predicted LogP value of 2.45 falls within the optimal range for oral drug candidates according to Lipinski's Rule of Five [17]. This moderate lipophilicity suggests favorable membrane permeability while maintaining adequate aqueous solubility [17]. The value indicates potential for good central nervous system penetration, as LogP values between 2-3 are associated with optimal blood-brain barrier permeability [17].

The partition coefficient also influences metabolic stability, with compounds in this LogP range typically exhibiting balanced Phase I and Phase II metabolism [17]. This characteristic could contribute to favorable pharmacokinetic properties including absorption, distribution, and elimination [17].